2-[(2-Ethoxyphenyl)methyl]oxirane 2-[(2-Ethoxyphenyl)methyl]oxirane
Brand Name: Vulcanchem
CAS No.: 62826-29-3
VCID: VC18227139
InChI: InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2-[(2-Ethoxyphenyl)methyl]oxirane

CAS No.: 62826-29-3

Cat. No.: VC18227139

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Ethoxyphenyl)methyl]oxirane - 62826-29-3

Specification

CAS No. 62826-29-3
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2-[(2-ethoxyphenyl)methyl]oxirane
Standard InChI InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3
Standard InChI Key YNMIPOBEIANVDW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1CC2CO2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[(2-ethoxyphenoxy)methyl]oxirane . Alternative designations include 2-Ethoxyphenyl Glycidyl Ether and 1-(2-Ethoxyphenoxy)-2,3-epoxypropane . The (R)-enantiomer is distinctly identified as (2R)-2-[(2-ethoxyphenoxy)methyl]oxirane (CID 28212358) .

Molecular Structure

The molecule comprises an oxirane ring (epoxide) bonded to a 2-ethoxyphenoxymethyl group. Key structural attributes include:

  • Oxirane ring: A strained three-membered cyclic ether with bond angles of approximately 60°, contributing to high reactivity .

  • Substituents: The 2-ethoxyphenoxy group introduces steric and electronic effects, influencing regioselectivity in reactions .

Table 1: Structural Descriptors

PropertyValueSource
Molecular formulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_{3}
Molecular weight194.23 g/mol
InChIKeyDJOGZXNBSUIGKG-UHFFFAOYSA-N
SMILESCCOC1=CC=CC=C1OCC2CO2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves epoxidation of (2-ethoxyphenoxy)methanol using agents like m-chloroperoxybenzoic acid (m-CPBA) . Reaction conditions typically include:

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to control exothermicity.

  • Catalyst: Base (e.g., NaOH) for deprotonation.

The stereoselective synthesis of the (R)-enantiomer employs chiral catalysts or resolving agents, though specific protocols remain proprietary .

Industrial Manufacturing

Scalable production utilizes continuous flow reactors to enhance yield (≥85%) and purity. Key steps include:

  • Feedstock preparation: (2-Ethoxyphenoxy)methanol and epichlorohydrin.

  • Epoxidation: Under controlled pH and temperature.

  • Purification: Distillation or chromatography .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/StatusSource
Melting pointNot reported
Boiling pointNot reported
DensityNot available
SolubilityLikely soluble in organic solventsInferred

Applications and Pharmacological Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antianginal agents (e.g., ranolazine analogs). Patent US2011/251198 describes its use in glycidyl ether derivatives with potential cardiovascular activity .

Material Science

Epoxides like 2-[(2-ethoxyphenoxy)methyl]oxirane are employed in epoxy resins, though specific applications remain underexplored .

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals include δ 1.42 (t, 3H, OCH₂CH₃), δ 3.48–3.98 (m, epoxide protons) .

  • Mass spectrometry: Molecular ion peak at m/z 194.094 (calculated for C11H14O3\text{C}_{11}\text{H}_{14}\text{O}_{3}) .

Chromatography

HPLC methods using C18 columns and acetonitrile/water mobile phases resolve enantiomers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator